molecular formula C14H10FNO5 B6402646 4-(2-Fluoro-5-methoxyphenyl)-2-nitrobenzoic acid CAS No. 1261931-84-3

4-(2-Fluoro-5-methoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6402646
CAS No.: 1261931-84-3
M. Wt: 291.23 g/mol
InChI Key: GDCHDBFADRBXPX-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxyphenyl)-2-nitrobenzoic acid is an organic compound that features a nitro group, a fluoro group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-methoxyphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(2-Fluoro-5-methoxyphenyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF).

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 4-(2-Fluoro-5-methoxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(2-Fluoro-5-methoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxyphenylboronic acid: Shares the fluoro and methoxy substituents but differs in the functional groups attached to the benzene ring.

    4-Methoxyphenylboronic acid: Lacks the fluoro and nitro groups, making it less reactive in certain chemical reactions.

    2-Fluorophenylboronic acid: Contains the fluoro group but lacks the methoxy and nitro groups.

Uniqueness

4-(2-Fluoro-5-methoxyphenyl)-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring influences its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(6-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCHDBFADRBXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690147
Record name 2'-Fluoro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-84-3
Record name 2'-Fluoro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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